4-(dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
Description
4-(Dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core substituted with a benzamide group modified by a dimethylsulfamoyl moiety at the para position. This compound belongs to a broader class of thiazolo-pyrimidine derivatives, which are of interest due to their diverse pharmacological activities, including antifungal and antimicrobial properties .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-10-13(15(22)20-8-9-25-16(20)17-10)18-14(21)11-4-6-12(7-5-11)26(23,24)19(2)3/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEUHVMAUIZFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require refluxing in dry dimethylformamide (DMF) in the presence of a base like trimethylamine (TEA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Key Reaction Steps
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Formation of the Thiazolo-Pyrimidine Core
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The fused thiazolo-pyrimidine ring is synthesized via cyclization reactions. For example, analogous compounds involve the condensation of thioureas or thioamides with pyrimidine precursors under acidic or basic conditions .
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A representative example includes the reaction of 3-(chlorosulfonyl)benzoic acid with amines to form sulfonamides, followed by coupling with benzothiazole derivatives .
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Amide Bond Formation
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The benzamide moiety is introduced by reacting a carboxylic acid derivative (e.g., 4-sulfamoylbenzoic acid) with an amine (e.g., the thiazolo-pyrimidine amine) using coupling agents or thionyl chloride .
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Example:
(where RC(=O)Cl is a benzoyl chloride derivative, and R'NH₂ is the thiazolo-pyrimidine amine) .
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Sulfamoyl Group Incorporation
Reactivity and Mechanistic Insights
The compound exhibits reactivity typical of amides, sulfonamides, and heterocyclic systems.
Key Reaction Types
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Hydrolysis of Amide Bonds
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Nucleophilic Substitution at the Sulfamoyl Group
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Heterocyclic Ring Interactions
Characterization Methods
Structural confirmation and purity assessment are achieved through:
Analytical Techniques
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess stability:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies suggest that compounds similar to 4-(dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide may exhibit anticancer properties. The thiazolo-pyrimidine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Research has indicated that modifications in the benzamide structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
Antimicrobial Properties : There is growing evidence that compounds containing thiazole and pyrimidine rings possess antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects : The compound's sulfonamide group may play a role in modulating inflammatory responses. Research indicates that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Cancer Cell Line Studies : A study investigated the effects of thiazolo-pyrimidine derivatives on breast cancer cell lines (MCF-7). Results demonstrated a significant decrease in cell viability at micromolar concentrations, indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Testing : In vitro testing of compounds related to this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. These findings support further exploration into its use as an antimicrobial agent.
- Inflammation Models : In animal models of induced inflammation, administration of thiazole-containing compounds resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a promising avenue for developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets. It is known to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to growth, differentiation, and apoptosis . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thiazolo[3,2-a]pyrimidinone core is common among analogs, but substituents on the benzamide moiety and the pyrimidine ring vary significantly:
*Estimated based on similar structures.
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4-fluoro analog () may exhibit enhanced stability against oxidative metabolism compared to the dimethylsulfamoyl derivative .
- Steric Bulk : The 3,4-diethoxy analog () has larger substituents, which might hinder binding to sterically constrained enzyme active sites compared to the target compound .
Antifungal Activity
- N-(5-Oxo-3,7-diaryl-thiazolo[3,2,a]pyrimidin-6-yl)benzamide Derivatives : Compound IVd (analog with a p-methyl group) demonstrated fungicidal activity comparable to Dithane M-45 at 100 ppm .
- Target Compound : The dimethylsulfamoyl group may enhance activity by improving solubility and target binding, though direct data are lacking.
Biological Activity
4-(Dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide, with CAS number 946222-67-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological activity, supported by relevant data and case studies.
- Molecular Formula : C₁₆H₁₆N₄O₄S₂
- Molecular Weight : 392.5 g/mol
- Structure : The compound features a thiazolo-pyrimidine core, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The thiazole and pyrimidine moieties are known to interact with various cellular targets, potentially inhibiting tumor growth and inducing apoptosis in cancer cells.
- Case Study : A related thiazolo-pyrimidine compound demonstrated an IC50 value of 0.5 µM against human cancer cell lines, suggesting a strong anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Testing against various bacterial strains showed significant inhibition. For example, compounds with similar structures showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects attributed to the sulfonamide group in the compound:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines.
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes including:
- Formation of the thiazolo-pyrimidine core through cyclization reactions.
- Introduction of the dimethylsulfamoyl group via sulfonamide formation.
- Final coupling with benzamide derivatives.
Research Findings
A comprehensive review of similar compounds has revealed:
- Structure Activity Relationship (SAR) : Variations in substituents on the benzamide ring significantly affect biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 4-(dimethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide?
- Answer: Synthesis involves multi-step reactions:
Core formation: Condensation of thiazolo[3,2-a]pyrimidinone precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride under reflux (8–10 hours) .
Sulfamoylation: Reaction with dimethylsulfamoyl chloride in dichloromethane (DCM) at 0°C to room temperature.
Benzamide coupling: Use of coupling agents like EDCI/HOBt in DMF or ethyl acetate .
- Critical conditions: Anhydrous environments, sodium acetate catalysis, and recrystallization from ethyl acetate/ethanol mixtures for purity .
Table 1: Representative Synthetic Parameters
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Answer:
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X-ray crystallography: Resolves conformational features (e.g., flattened boat conformation of the thiazolo[3,2-a]pyrimidine core with C5 deviation of 0.224 Å) .
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NMR (¹H/¹³C): Identifies substituents (e.g., dimethylsulfamoyl protons as singlets at δ 2.8–3.1 ppm; benzamide aromatic protons at δ 7.2–8.0 ppm) .
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HRMS: Validates molecular mass (e.g., [M+H]⁺ within 3 ppm error) .
Table 2: Key Characterization Data
Technique Critical Observations Reference ¹H NMR Dimethylsulfamoyl (δ 2.89, 3.02 ppm) X-ray Dihedral angle: 80.94° between fused rings HRMS [M+H]⁺ m/z 463.1024 (calc. 463.1021)
Q. How should researchers design initial biological activity screens for this compound?
- Answer: Prioritize assays aligned with structural analogs:
- Antimicrobial: Broth microdilution against Gram+/Gram- bacteria (MIC determination) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can low yields or by-products in multi-step synthesis be mitigated?
- Answer:
- Optimization: Use Design of Experiments (DoE) to screen temperature, solvent ratios, and catalysts (e.g., sodium acetate vs. K₂CO₃) .
- By-product reduction: Employ column chromatography or preparative HPLC for intermediates .
- Flow chemistry: Continuous-flow reactors improve reproducibility and scalability .
Q. What strategies resolve contradictions in biological activity data across assay models?
- Answer:
- Assay standardization: Control pH, serum concentration, and cell passage number .
- Target validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity under physiological conditions .
- Computational modeling: Molecular dynamics simulations with explicit solvent models refine docking predictions .
Q. How does the thiazolo[3,2-a]pyrimidine ring conformation influence biological activity?
- Answer:
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The puckered ring (flattened boat conformation) alters intermolecular interactions (e.g., C–H···O hydrogen bonds) and solubility .
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Impact: Enhanced binding to hydrophobic enzyme pockets but reduced aqueous solubility. Strategies include derivatization with polar groups (e.g., hydroxyl, carboxyl) .
Table 3: Conformational vs. Functional Analysis
Feature Biological Implication Reference Puckered core Increased steric hindrance in binding pockets 80.94° dihedral angle Alters π-π stacking with aromatic residues
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Answer:
- Complexity: Multiple functional groups (dimethylsulfamoyl, benzamide) contribute to overlapping electronic effects.
- Methodology: Use fragment-based SAR by synthesizing analogs (e.g., replacing dimethylsulfamoyl with sulfonamide) .
- Data integration: Combine QSAR models with crystallography to map critical substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
